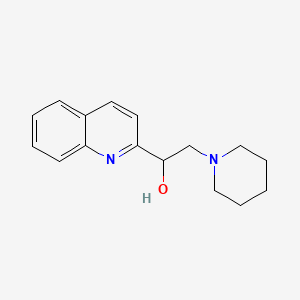

alpha-(2-Piperidinylmethyl)-2-quinolinemethanol

Description

Properties

CAS No. |

126921-38-8 |

|---|---|

Molecular Formula |

C16H20N2O |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

2-piperidin-1-yl-1-quinolin-2-ylethanol |

InChI |

InChI=1S/C16H20N2O/c19-16(12-18-10-4-1-5-11-18)15-9-8-13-6-2-3-7-14(13)17-15/h2-3,6-9,16,19H,1,4-5,10-12H2 |

InChI Key |

WRYOEBSWRAKPGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(C2=NC3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure Example

A representative synthesis based on the alpha-dialkylaminomethylation method is as follows:

Starting Materials : 2-quinolinemethanol, piperidine, formaldehyde (or paraformaldehyde), solvent (e.g., ethanol or methanol).

Reaction Conditions : The 2-quinolinemethanol is dissolved in the solvent, and piperidine is added. Formaldehyde is then introduced slowly under stirring at ambient or slightly elevated temperature (25–60 °C).

Reaction Monitoring : The progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup : Upon completion, the reaction mixture is cooled, and the product is isolated by extraction or crystallization.

Purification : The crude product is purified by recrystallization or column chromatography to yield alpha-(2-piperidinylmethyl)-2-quinolinemethanol.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Three-Component Reaction | 2-quinolinemethanol, piperidine, formaldehyde | Room temp to 60 °C, solvent (EtOH/MeOH) | 65–80 | One-pot, simple, efficient | Moderate selectivity, side products possible |

| Alpha-Dialkylaminomethylation | 2-quinolinemethanol, piperidine, formaldehyde | Mild heating (40–60 °C) | 70–85 | Versatile, well-documented | Requires careful control of stoichiometry |

| Nucleophilic Substitution | 2-quinolinemethanol derivative, piperidinylmethyl halide | Reflux in polar solvent | 50–75 | Selective functionalization | Multi-step, longer synthesis time |

Research Findings and Notes

The three-component reaction is favored for rapid synthesis but may require optimization to minimize by-products due to competing side reactions involving formaldehyde.

Alpha-dialkylaminomethylation is a classical and reliable method, with literature reports confirming its applicability to various dialkylamines, including piperidine, yielding the target compound with good purity.

The nucleophilic substitution method, while more laborious, allows for the introduction of the piperidinylmethyl group with high regioselectivity, which can be advantageous for derivatives requiring specific substitution patterns.

The presence of both the quinoline and piperidine rings in the molecule contributes to its chemical reactivity and potential biological activity, making the purity and structural integrity of the synthesized compound critical.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Piperidinylmethyl)-2-quinolinemethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a quinoline moiety linked to a piperidine group via a methylene bridge. This structural arrangement allows for diverse chemical reactivity and potential therapeutic applications. The presence of both the piperidine and quinoline structures suggests possible interactions with various biological targets, enhancing its potential as a candidate for drug development.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Alpha-(2-Piperidinylmethyl)-2-quinolinemethanol | Quinoline structure with piperidine | Potential interactions with biological targets |

| 4-Quinolinemethanol | Quinoline structure without piperidine | Known for neuroprotective effects |

| 1-(Pyridin-2-yl)ethanone | Pyridine instead of piperidine | Exhibits anti-inflammatory properties |

| 3-Pyridylmethanol | Contains pyridine ring | Potential antitumor activity |

| 5-Aminoquinoline | Amino group at position 5 | Investigated for antimicrobial properties |

Scientific Research Applications

- Medicinal Chemistry : this compound is being studied for its potential therapeutic effects in treating various diseases, particularly in the realm of neuroprotection and anti-inflammatory responses. Its structural components may allow it to modulate biological pathways effectively.

- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further research in drug development. Similar compounds have shown promise in inhibiting P-glycoprotein, which is crucial in multidrug resistance in cancer therapy.

-

Biological Activity : Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial properties

- Neuroprotective effects

- Anti-inflammatory activities

- Antitumor effects

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- P-Glycoprotein Inhibition : A study focused on synthesizing quinoline analogues demonstrated their effectiveness as P-glycoprotein inhibitors, which could enhance the efficacy of anticancer drugs by overcoming drug resistance mechanisms .

- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, suggesting that this compound may also exhibit protective effects against neurodegenerative diseases.

Mechanism of Action

The mechanism by which alpha-(2-Piperidinylmethyl)-2-quinolinemethanol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Compound: NSC23925 Isomers [(2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol]

- Structural Differences: Quinoline substitution at the 4-position (vs. 2-position in the target compound). Presence of a methoxyphenyl group (vs. hydroxymethyl in the target).

- Key Findings: NSC23925 isomers showed varying efficacy in reversing multidrug resistance (MDR) in cancer cells. Isomer B exhibited 10-fold higher potency than Isomer A, highlighting the role of stereochemistry . The 4-quinolinyl configuration may enhance interaction with P-glycoprotein (P-gp), a drug efflux pump, compared to the 2-substituted target compound.

Antimalarial Quinolinemethanols

Compound: Alpha-(2-piperidyl)-2-trifluoromethyl-4-quinolinemethanol

- Structural Differences: Quinoline substitution at the 4-position with a trifluoromethyl group (vs. 2-hydroxymethyl in the target). Piperidyl group directly attached (vs. piperidinylmethyl linker in the target).

- Key Findings: Demonstrated high efficacy against Plasmodium falciparum due to strong heme-binding via the trifluoromethyl group .

Piperidine-Containing Derivatives

Compound: Piperidine-2-ethanol

- Structural Differences: Lacks the quinoline core; simpler piperidine-ethanol structure.

- Key Findings: Used as a precursor in synthesizing complex molecules.

Quinoline-Piperazine/Pyrimidine Hybrids

Compound: 6-Chloro-2-(2-methylphenyl)-4-[4-(2-pyrimidinyl)piperazinyl]methanone

- Structural Differences: Piperazinyl-carbonyl linker (vs. piperidinylmethyl in the target). Chloro and methylphenyl substituents on quinoline.

- The target compound’s piperidine group may favor peripheral tissue distribution .

Comparative Data Table

Research Findings and Mechanistic Insights

- Anticancer Activity: The 4-quinolinyl position in NSC23925 optimizes P-gp inhibition, while the target compound’s 2-substitution may favor alternative targets like topoisomerases .

- Antimalarial Activity :

- Pharmacokinetics: Piperidine-2-ethanol’s simplicity improves solubility but lacks target specificity. The quinoline core in the target compound likely enhances tissue retention .

Biological Activity

Alpha-(2-Piperidinylmethyl)-2-quinolinemethanol is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimalarial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the modification of quinoline derivatives with a piperidine side chain. The introduction of the piperidine moiety is critical as it enhances the solubility and bioavailability of the quinoline structure, which is known for its antimalarial properties.

Key Steps in Synthesis:

- Formation of Quinoline Core: The synthesis begins with the creation of a quinoline skeleton, which serves as the backbone for further modifications.

- Piperidine Attachment: A piperidine ring is introduced via nucleophilic substitution, allowing for variations in substituents that can affect biological activity.

- Final Functionalization: The last step involves functionalizing the methanol group to optimize interaction with biological targets.

Biological Evaluation

Recent studies have evaluated the antimalarial efficacy of this compound against various strains of Plasmodium falciparum.

Antimalarial Activity

The compound exhibits potent antimalarial activity in nanomolar concentrations against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum.

| Compound | Strain | IC50 (nM) | Cytotoxicity |

|---|---|---|---|

| This compound | NF54 | 10 | None |

| This compound | K1 | 15 | None |

These results indicate that the compound may be a promising candidate for further development into an antimalarial agent.

The proposed mechanism involves the accumulation of the compound within the acidic digestive vacuole of the Plasmodium parasite. Upon protonation, it inhibits the crystallization of toxic heme into hemozoin, leading to an accumulation of free heme which is detrimental to parasite survival. This mechanism is similar to that observed with established antimalarials like chloroquine.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

- In Vitro Studies: A study demonstrated that derivatives with piperidine moieties showed enhanced activity compared to their non-piperidine counterparts, suggesting that structural modifications significantly influence efficacy .

- Structure-Activity Relationship (SAR): Research indicates a strong correlation between specific structural features and biological activity, where modifications at certain positions on the quinoline core can lead to improved potency against malaria .

- Toxicological Assessments: Comprehensive evaluations have shown no significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further clinical exploration .

Q & A

Q. What are the established synthetic routes for alpha-(2-Piperidinylmethyl)-2-quinolinemethanol, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Friedlander quinoline synthesis, which involves condensation of 2-amino-5-chloro-benzophenone with ketones or aldehydes under acidic conditions. Reaction parameters such as temperature (optimized at 80–100°C), solvent choice (e.g., ethanol or acetic acid), and catalyst (e.g., p-toluenesulfonic acid) critically affect yield and purity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Analytical methods like HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR should confirm structural integrity .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Purity assessment typically employs HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular confirmation. Stability studies should include accelerated degradation tests under light, humidity, and temperature (e.g., 4°C, 25°C, 40°C) over 1–6 months. Use sealed amber vials with desiccants for long-term storage. Degradation products can be identified via LC-MS/MS, focusing on hydrolysis of the piperidinylmethyl or quinoline moieties .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the neuroprotective potential of this compound in Alzheimer’s disease?

In vitro: Use SH-SY5Y neuronal cells or primary cortical neurons exposed to Aβ42 oligomers to assess toxicity rescue. Measure amyloidogenic pathway markers (e.g., BACE1, APP processing) via qPCR or Western blot . In vivo: Transgenic mouse models (e.g., APP/PS1) are ideal. Administer the compound intraperitoneally (10–50 mg/kg/day) for 4–8 weeks, followed by behavioral tests (Morris water maze) and post-mortem amyloid plaque quantification .

Q. How do structural modifications (e.g., substituents on the quinoline ring) affect the compound’s bioavailability and blood-brain barrier (BBB) penetration?

Substituents like halogen groups (Cl, F) at the 4-position of the quinoline ring enhance lipophilicity (logP >3.0), improving BBB permeability. Piperidinylmethyl groups may facilitate active transport via organic cation transporters. Assess permeability using MDCK-MDR1 monolayers or in situ brain perfusion in rodents. Bioavailability studies require PK/PD modeling after oral/intravenous administration .

Q. What strategies resolve contradictions in reported antimicrobial efficacy data for quinoline derivatives, including this compound?

Discrepancies often arise from variations in bacterial strains (Gram-positive vs. Gram-negative), MIC assay protocols (e.g., broth microdilution vs. agar dilution), or compound solubility (use DMSO ≤1% v/v). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Synergistic effects with β-lactams should be explored via checkerboard assays .

Methodological Guidance

Q. What analytical techniques are critical for characterizing metabolic byproducts of this compound in hepatic microsomes?

Incubate the compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system. Extract metabolites using acetonitrile precipitation, then analyze via UPLC-QTOF-MS in positive ion mode. Phase I metabolites (hydroxylation, N-dealkylation) and Phase II conjugates (glucuronidation) should be identified using software like MetaboLynx .

Q. How can computational modeling predict the binding affinity of this compound to acetylcholinesterase (AChE)?

Perform molecular docking (AutoDock Vina) using AChE crystal structure (PDB ID 4EY7). Focus on the catalytic triad (Ser203, His447, Glu334) and peripheral anionic site. Validate predictions with in vitro Ellman’s assay, comparing IC50 values to donepezil .

Data Interpretation and Optimization

Q. What statistical approaches are recommended for dose-response studies of this compound in neuroinflammation models?

Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50. For RNA-seq data from treated microglia, apply DESeq2 for differential gene expression and Ingenuity Pathway Analysis (IPA) for pathway enrichment. Include multiplicity corrections (Benjamini-Hochberg) .

Q. How can researchers optimize solvent systems for large-scale synthesis while minimizing environmental impact?

Replace traditional solvents (dichloromethane) with green alternatives (cyclopentyl methyl ether or 2-MeTHF). Use life-cycle assessment (LCA) tools to compare E-factors. Process optimization via DoE (Design of Experiments) can reduce waste by 30–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.